(Z)-N-(4-chlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)acetamide
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Overview
Description
(Z)-N-(4-chlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)acetamide is a synthetic organic compound characterized by its complex structure, which includes a thiazolidine ring, a chlorophenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(4-chlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)acetamide typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of a sulfur source.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the thiazolidine intermediate.
Acetamide Formation:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Synthesis of Derivatives: The compound serves as a precursor for synthesizing various derivatives with potential biological activities.
Biology and Medicine:
Antimicrobial Activity: Some derivatives have shown promising antimicrobial properties.
Anti-inflammatory Agents: Potential use in developing anti-inflammatory drugs.
Industry:
Pharmaceuticals: Used in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of (Z)-N-(4-chlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and the acetamide moiety are crucial for binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anti-inflammatory actions.
Comparison with Similar Compounds
Thiazolidinediones: Compounds with a similar thiazolidine ring structure, used as antidiabetic agents.
Chlorophenyl Derivatives: Compounds with chlorophenyl groups, known for their diverse biological activities.
Uniqueness:
Structural Complexity: The combination of the thiazolidine ring, chlorophenyl group, and acetamide moiety makes this compound unique.
Biological Activity: Its specific biological activities, such as antimicrobial and anti-inflammatory properties, distinguish it from other similar compounds.
This detailed overview provides a comprehensive understanding of (Z)-N-(4-chlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)acetamide, covering its synthesis, reactions, applications, and mechanism of action
Properties
IUPAC Name |
2-[(5Z)-5-[2-(4-chloroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4S/c1-12-3-2-4-15(9-12)23-18(26)11-24-19(27)16(29-20(24)28)10-17(25)22-14-7-5-13(21)6-8-14/h2-10H,11H2,1H3,(H,22,25)(H,23,26)/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOSAHYXOGQUBT-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC(=O)NC3=CC=C(C=C3)Cl)SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C/C(=O)NC3=CC=C(C=C3)Cl)/SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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